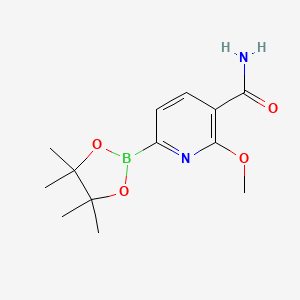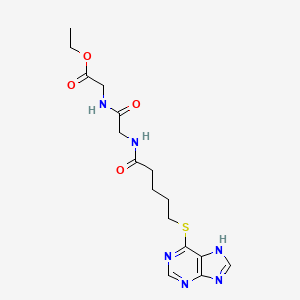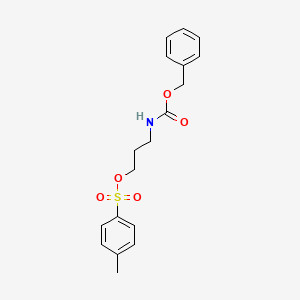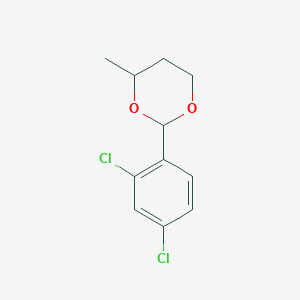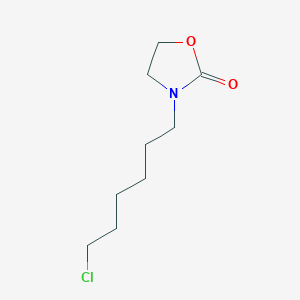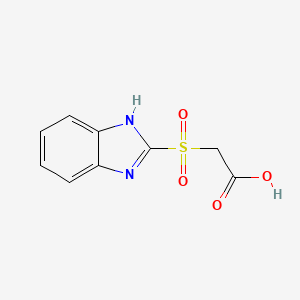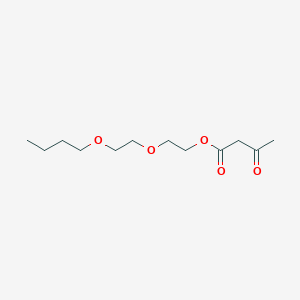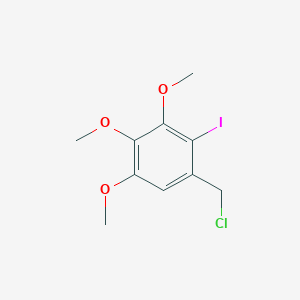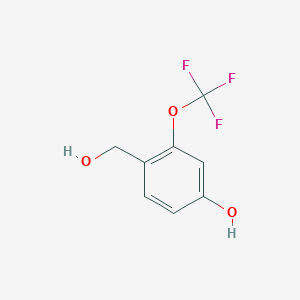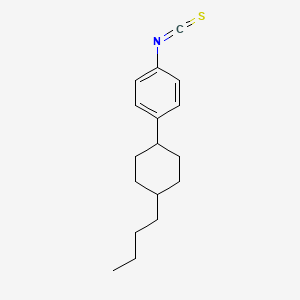
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene is an organic compound with the molecular formula C17H23NS It is a derivative of benzene, featuring a butylcyclohexyl group and an isothiocyanato group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene can be synthesized through a multi-step process. One common method involves the reaction of 1-(trans-4-butylcyclohexyl)-4-iodobenzene with potassium thiocyanate in the presence of a copper catalyst. The reaction is typically carried out in an organic solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, particularly at the isothiocyanato group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the isothiocyanato group under mild conditions to form thiourea or thiocarbamate derivatives.
Electrophilic Addition: Electrophiles like halogens can add to the isothiocyanato group in the presence of a catalyst.
Major Products Formed:
Thiourea Derivatives: Formed from the reaction with amines.
Thiocarbamate Derivatives: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-(trans-4-Butylcyclohexyl)-4-isothiocyanatobenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a labeling reagent for biomolecules due to the reactivity of the isothiocyanato group.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-(trans-4-butylcyclohexyl)-4-isothiocyanatobenzene involves the reactivity of the isothiocyanato group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity makes it useful as a labeling reagent in biological studies. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Vergleich Mit ähnlichen Verbindungen
1-(trans-4-Butylcyclohexyl)-4-iodobenzene: Similar structure but with an iodine atom instead of the isothiocyanato group.
4-(trans-4-Butylcyclohexyl)benzonitrile: Features a nitrile group instead of the isothiocyanato group.
Eigenschaften
Molekularformel |
C17H23NS |
|---|---|
Molekulargewicht |
273.4 g/mol |
IUPAC-Name |
1-(4-butylcyclohexyl)-4-isothiocyanatobenzene |
InChI |
InChI=1S/C17H23NS/c1-2-3-4-14-5-7-15(8-6-14)16-9-11-17(12-10-16)18-13-19/h9-12,14-15H,2-8H2,1H3 |
InChI-Schlüssel |
DKECCKUGGFAMBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1-[2-formyl-5-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B13990974.png)

